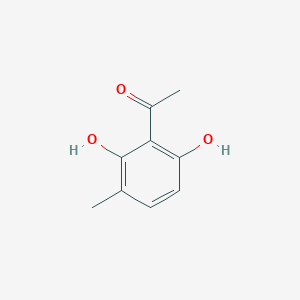![molecular formula C30H24Si B15075803 [1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
[1,1'-Biphenyl]-3-yltriphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-yltriphenylsilane is an organic compound that consists of a biphenyl group attached to a triphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yltriphenylsilane typically involves the coupling of a biphenyl derivative with a triphenylsilane precursor. One common method is the Hiyama cross-coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the coupling of an organosilane with an aryl halide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yltriphenylsilane may involve large-scale Hiyama cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-3-yltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with different degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions include biphenyl quinones, hydrogenated biphenyl derivatives, and various substituted biphenyl compounds.
科学的研究の応用
[1,1’-Biphenyl]-3-yltriphenylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
作用機序
The mechanism of action of [1,1’-Biphenyl]-3-yltriphenylsilane involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic systems, while the triphenylsilane group can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological contexts .
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-yltriphenylsilane: Similar structure but with the biphenyl group attached at the 4-position.
Triphenylamine derivatives: Compounds with similar electronic properties and applications in organic electronics
Uniqueness
[1,1’-Biphenyl]-3-yltriphenylsilane is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C30H24Si |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
triphenyl-(3-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-14-25(15-6-1)26-16-13-23-30(24-26)31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H |
InChIキー |
PCKMRVUHQVTZLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


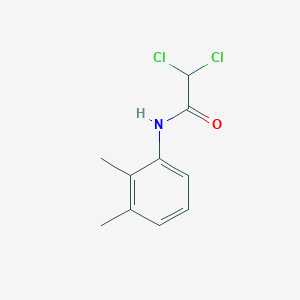
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

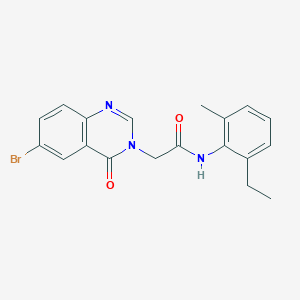
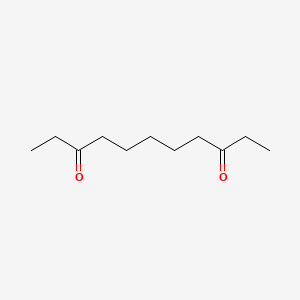
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
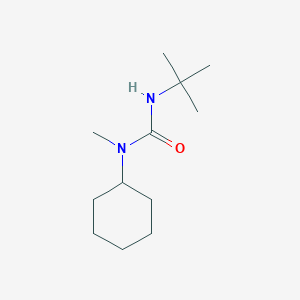

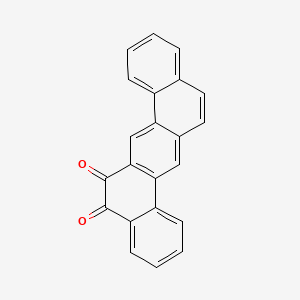
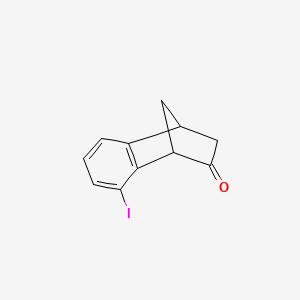
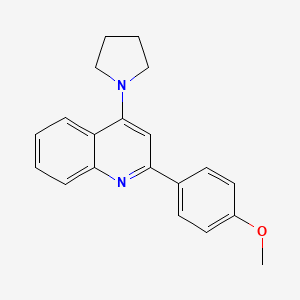
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
